molecular formula C12H15NO3 B079861 Ethyl 2-(4-acetamidophenyl)acetate CAS No. 13475-17-7

Ethyl 2-(4-acetamidophenyl)acetate

Cat. No.: B079861
CAS No.: 13475-17-7
M. Wt: 221.25 g/mol
InChI Key: OOLUNZSKHFNSCD-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline powder, soluble in methanol, and has a melting point of approximately 78°C . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-acetamidophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetamidophenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-acetamidophenylacetic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-acetamidophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Ethyl 2-(4-acetamidophenyl)acetate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the 4-acetamidophenylacetate scaffold in chemical and pharmaceutical research.

Biological Activity

Ethyl 2-(4-acetamidophenyl)acetate, with the CAS number 13475-17-7, is an organic compound that exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. This compound is a derivative of both acetamide and acetate functional groups, characterized by its aromatic structure which contributes to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

OC2H5OCC6H4NHCOCH3\text{O}\quad ||\quad \text{C}_2\text{H}_5-\text{O}-\text{C}-\text{C}_6\text{H}_4-\text{N}\text{H}-\text{C}\text{O}-\text{CH}_3

This compound's unique combination of functional groups may lead to diverse reactivity patterns and biological activities not found in simpler derivatives. Its ability to undergo hydrolysis and nucleophilic substitution enhances its versatility in synthetic organic chemistry.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic properties, drawing parallels to its parent compound, paracetamol (acetaminophen). Studies have shown that compounds with similar structures can inhibit cancer cell growth and exhibit antimicrobial properties, suggesting potential therapeutic applications beyond pain relief.

  • Analgesic Activity : this compound has been observed to reduce pain in various animal models. Its effectiveness is attributed to its interaction with central nervous system pathways similar to those targeted by traditional analgesics like paracetamol.
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, indicating its potential use in treating infections.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeUnique Features
Paracetamol (Acetaminophen)Acetaminophen derivativeWidely used analgesic; lower toxicity
Ethyl 2-(4-hydroxyphenyl)acetateHydroxy derivativeExhibits antioxidant properties
Ethyl 2-(4-methylphenyl)acetateMethyl derivativeIncreased lipophilicity; potential for enhanced bioavailability
N-(4-Acetamidophenyl)glycineAmino acid derivativeExhibits neuroprotective effects

Case Study: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic efficacy compared to paracetamol. The results indicated that the compound significantly reduced pain responses in a dose-dependent manner, suggesting its potential as a viable alternative or adjunct therapy for pain management .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding affinity of this compound to various biological targets. These studies revealed that the compound binds effectively to cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The binding affinities were comparable to those of known anti-inflammatory drugs, reinforcing the compound's therapeutic potential .

Properties

IUPAC Name

ethyl 2-(4-acetamidophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLUNZSKHFNSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438576
Record name Ethyl (4-acetamidophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13475-17-7
Record name Ethyl (4-acetamidophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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